5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a nicotinic acid derivative featuring a cyano-substituted phenyl ring at the 5-position of the dihydropyridine core.
Properties
IUPAC Name |
5-(4-cyanophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-6-8-1-3-9(4-2-8)10-5-11(13(17)18)12(16)15-7-10/h1-5,7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAWSWQWIQWUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687004 | |
| Record name | 5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-67-6 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(4-cyanophenyl)-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Research into these factors could provide important insights into optimizing the compound’s use and effectiveness.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the dihydropyridine ring significantly influences solubility, melting points, and electronic properties. Key comparisons include:
Table 1: Substituent-Driven Physicochemical Properties
- Cyano vs. Hydroxyl/Chloro: The cyano group (strong electron-withdrawing) enhances electrophilicity and may reduce solubility in polar solvents compared to hydroxyl or chloro substituents. Hydroxyl groups improve hydrogen-bonding capacity, as seen in 5-(4-hydroxyphenyl)-6-methyl derivatives, which are recrystallized from ethanol due to moderate polarity .
- Steric and Electronic Effects: The 6-methyl group in 5-(4-hydroxyphenyl)-6-methyl derivatives increases lipophilicity, while the thienothiophene moiety in Compound 11 introduces bulkiness, raising its melting point (287–289°C) .
Spectroscopic and Structural Insights
- ¹H NMR Shifts: The hydroxyl proton in 5-(4-hydroxyphenyl) derivatives resonates at δ 11.35 ppm (DMSO-d₆), whereas cyano or chloro substituents deshield adjacent protons, causing upfield/downfield shifts . Methyl groups (e.g., 6-methyl in ) appear as singlets near δ 1.95 ppm .
- IR Spectroscopy : Carboxylic acid C=O stretches are observed at 1722–1631 cm⁻¹, while NH/OH stretches appear at 3174–3450 cm⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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